molecular formula C21H21N3O3 B2977293 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 921572-49-8

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Cat. No. B2977293
CAS RN: 921572-49-8
M. Wt: 363.417
InChI Key: CSOLTJNENPBGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyridazinone ring, an ethyl group, and a phenylacetamide moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring and the phenyl rings would likely contribute to the compound’s rigidity and shape .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyridazinone ring might be involved in reactions with nucleophiles or electrophiles. The phenyl rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Antinociceptive Activity : Research on 3(2H)‐Pyridazinone derivatives, including N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, has shown significant antinociceptive activity. These compounds have been found more potent than aspirin in modified Koster's Test in mice, suggesting potential therapeutic applications for pain management (Dogruer, Şahin, Ünlü, & Ito, 2000).

Metabolite Synthesis : The compound has been involved in the synthesis of metabolites of various chemical entities, demonstrating its versatility in medicinal chemistry for the development of novel therapeutic agents. For instance, it has contributed to the efficient synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing its potential in drug development processes (Mizuno et al., 2006).

Herbicide Development : The compound's derivatives have been explored for their herbicidal activities, indicating its potential application in agriculture for the development of novel herbicides. Studies have shown that certain derivatives can act as potent Protox inhibitors, offering a new approach to controlling broadleaf weeds in rice fields without deleterious effects on crops (Luo et al., 2008).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For instance, if this compound were a drug, its mechanism of action could involve binding to a specific protein or enzyme .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOLTJNENPBGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

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